Exo1
Overview
Description
Exonuclease 1 (Exo1) is a protein-coding gene that encodes a protein with 5’ to 3’ exonuclease activity as well as RNase H activity. It is similar to the Saccharomyces cerevisiae protein this compound, which interacts with Msh2 and is involved in mismatch repair and recombination . Exonuclease 1 plays a crucial role in various DNA repair pathways, replication, antibody diversification, and meiosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Exonuclease 1 is typically produced through recombinant DNA technology. The gene encoding Exonuclease 1 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the Exonuclease 1 protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods
In an industrial setting, the production of Exonuclease 1 involves large-scale fermentation processes. The host cells are grown in bioreactors, and the expression of Exonuclease 1 is induced using specific inducers. The protein is then harvested and purified using a combination of chromatographic techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Exonuclease 1 undergoes several types of chemical reactions, including:
Exonuclease Activity: Exonuclease 1 exhibits 5’ to 3’ exonuclease activity, which involves the removal of nucleotides from the 5’ end of a DNA strand.
Endonuclease Activity: Exonuclease 1 also has endonuclease activity against 5’-overhanging flap structures.
Common Reagents and Conditions
Major Products
The major products formed from the reactions catalyzed by Exonuclease 1 include shorter DNA fragments resulting from the exonuclease activity and cleaved DNA structures from the endonuclease activity .
Scientific Research Applications
Exonuclease 1 has a wide range of scientific research applications, including:
DNA Repair: Exonuclease 1 is involved in DNA mismatch repair, double-strand break repair, and telomere maintenance.
Antibody Diversification: Exonuclease 1 is essential for somatic hypermutation and class switch recombination of immunoglobulin genes.
Cancer Research: Exonuclease 1 has been implicated in cancer progression and genomic instability, making it a potential target for cancer therapy.
Meiosis: It is required for proper meiotic progression in both male and female germ cells.
Mechanism of Action
Exonuclease 1 exerts its effects through its enzymatic activities. It functions as a 5’ to 3’ exonuclease, removing nucleotides from the 5’ end of DNA strands. It also exhibits endonuclease activity, cleaving 5’-overhanging flap structures. These activities are crucial for DNA repair processes, including mismatch repair and double-strand break repair . Exonuclease 1 interacts with various proteins, such as Msh2, MLH1, and PCNA, to facilitate its role in DNA repair .
Comparison with Similar Compounds
Exonuclease 1 belongs to the Rad2/XPG family of nucleases, which includes other members such as Flap Endonuclease 1 (FEN1) and GEN1 . While all these nucleases share similar exonuclease and endonuclease activities, they have distinct substrate specificities and biological functions. For example, FEN1 primarily processes Okazaki fragments during DNA replication, whereas GEN1 is involved in the resolution of Holliday junctions during homologous recombination . Exonuclease 1 is unique in its dual role in both exonuclease and endonuclease activities, as well as its involvement in multiple DNA repair pathways .
Properties
IUPAC Name |
methyl 2-[(4-fluorobenzoyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAPWMKFHIKQOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893483 | |
Record name | Methyl 2-(4-fluorobenzamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811331 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
75541-83-2 | |
Record name | 75541-83-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-(4-fluorobenzamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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